molecular formula C7H9N3O4 B2620479 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1005639-46-2

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2620479
CAS No.: 1005639-46-2
M. Wt: 199.166
InChI Key: NWNSCRYXRBAWRB-UHFFFAOYSA-N
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Description

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-nitro-1H-pyrazole with a suitable propanoic acid derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium or nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as condensation, hydrolysis, and cyclization, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-methyl-4-amino-1H-pyrazol-1-yl)propanoic acid .

Scientific Research Applications

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the methyl and nitro groups on the pyrazole ring.

Properties

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-6(10(13)14)3-8-9(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNSCRYXRBAWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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